Piperazine Dihydriodide is an inorganic compound with the molecular formula and a molecular weight of approximately 341.96 g/mol. It is a derivative of piperazine, characterized by the presence of two iodide ions. This compound is known for its utility in various chemical and pharmaceutical applications due to its unique properties, including its role as a ligand in coordination chemistry and its effectiveness in enhancing the performance of materials such as halide perovskite solar cells .
Piperazine Dihydriodide belongs to the class of organic compounds known as piperazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine Dihydriodide is classified as a diiodide due to the presence of two iodide ions and is also recognized as piperazinium diiodide or piperazinium iodide in chemical nomenclature .
The synthesis of Piperazine Dihydriodide typically involves the following steps:
In industrial settings, this process is scaled up with careful monitoring of reaction conditions to ensure high yield and purity .
Piperazine Dihydriodide has a distinct molecular structure characterized by:
The structural formula can be represented as follows:
Piperazine Dihydriodide can participate in various chemical reactions, including:
Common reagents for these reactions include alkyl halides for nucleophilic substitutions and oxidizing agents like potassium permanganate for oxidation processes .
Piperazine Dihydriodide exhibits significant effects in applications such as passivation in halide perovskite solar cells. Its mechanism involves:
Studies have shown that devices treated with Piperazine Dihydriodide achieve efficiencies exceeding 23% due to these mechanisms .
The purity of commercial samples typically exceeds 98%, making it suitable for high-quality applications in research and industry .
Piperazine Dihydriodide has several scientific uses, including:
Recent research highlights its effectiveness in improving the operational stability of solar cells through defect passivation, showcasing its potential for advancing renewable energy technologies .
Piperazine derivatives demonstrate unique polypharmacology by simultaneously targeting histamine H3 receptors (H3R) and sigma-1 receptors (σ1R). This dual activity modulates key neurotransmitter systems implicated in neuropathic pain and central nervous system (CNS) disorders. H3R antagonists enhance the release of neurotransmitters like acetylcholine, dopamine, and serotonin, while σ1R antagonists regulate calcium signaling and ion channel activity to mitigate neuropathic pain. Piperazine-based ligands achieve balanced affinity for both targets, with compound 5 (Table 1) exhibiting Ki values of 7.70 nM (hH3R) and 3.64 nM (σ1R). This synergy amplifies therapeutic effects by concurrently addressing neuroinflammation and neuronal hyperexcitability pathways [3].
Table 1: Binding Affinities of Key Piperazine Derivatives
Compound | Structural Feature | hH3R Ki (nM) | σ1R Ki (nM) | σ2R/σ1R Selectivity |
---|---|---|---|---|
4 | Piperazine-cyclopropanone | 3.17 | 1531 | 0.1 |
5 | Piperidine-cyclopropanone | 7.70 | 3.64 | 6.2 |
11 | Optimized aryl extension | ~10* | <10* | >10* |
*Values approximated from binding data [3].
Critical structural elements govern dual H3R/σ1R activity:
Table 2: Impact of Structural Variations on Receptor Affinity
Modification Site | Chemical Change | Effect on H3R Ki | Effect on σ1R Ki |
---|---|---|---|
Aromatic region | 4-Cyanophenyl substitution | 7.86 nM (2.7x ↓) | 2958 nM (4x ↑) |
Linker length | C2 vs. C3 spacer | >50% ↓ affinity | >70% ↓ affinity |
Core rigidity | Ketopiperazine incorporation | Retained sub-10 nM | Improved selectivity |
Data synthesized from [2] [3].
Computational studies reveal piperazine’s binding signature across targets:
Piperazine-based dual ligands show compelling in vivo activity:
The N-atom chemistry critically differentiates pharmacological profiles:
Parameter | Piperazine Derivatives | Piperidine Derivatives | Pharmacological Impact |
---|---|---|---|
Basicity (pKa) | 9.5–10.2 | 10.5–11.0 | Higher cationic fraction at physiological pH enhances CNS penetration |
σ1R Ki (Avg.) | 1531 nM (Compound 4) | 3.64 nM (Compound 5) | Piperidine confers >400x higher σ1R affinity |
Conformational freedom | Moderate (chair inversion) | Low (rigid chair) | Piperazine adapts to divergent receptor topographies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7